25T4-NBOMe (hydrochloride)

Descripción general

Descripción

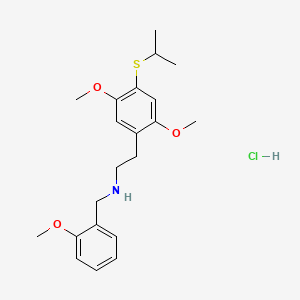

25T4-NBOMe (hydrochloride) is a derivative of 2C-T-4, characterized by the addition of a benzyl-methoxy (BOMe) group to the amine . The physiological and toxicological effects of this designer drug have not been investigated, although there is a case report of 2C-T-4 causing acute psychosis .

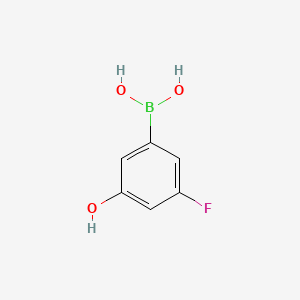

Molecular Structure Analysis

The molecular formula of 25T4-NBOMe (hydrochloride) is C21H29NO3S • HCl . The InChI code is InChI=1S/C21H29NO3S.ClH/c1-15(2)26-21-13-19(24-4)16(12-20(21)25-5)10-11-22-14-17-8-6-7-9-18(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H .Physical And Chemical Properties Analysis

25T4-NBOMe (hydrochloride) is a crystalline solid . It has a molecular weight of 412.0 . It is soluble in DMF, DMSO, and Ethanol .Aplicaciones Científicas De Investigación

Molecular Toxicology

25T4-NBOMe: , as part of the NBOMe class, has been studied for its off-target activity at the µ opioid receptor (MOR). Research has shown that while these substances typically activate the serotonin 5-HT2A receptor, some NBOMe compounds can also activate MOR . This dual activation potential is significant in understanding the toxicological profile of these compounds, as it may contribute to unexpected opioid-like effects at high concentrations.

Forensic Chemistry & Toxicology

In forensic toxicology, 25T4-NBOMe is used as an analytical reference standard to identify the presence of this compound in biological specimens . Its identification is crucial due to its potent hallucinogenic effects and potential for abuse. The compound’s structure allows for high affinity and activity at the serotonin receptor 5-HT2A, which is a common target for psychoactive substances.

Serotonin Receptor Research

The compound’s strong agonistic properties at the serotonin 5-HT2A and 5-HT2C receptors make it a valuable tool in studying these receptors’ roles in various physiological and pathological processes . Its selectivity and potency provide insights into the receptor’s function and its involvement in mood, perception, and cognition.

Psychopharmacology

25T4-NBOMe: serves as a model substance to study the pharmacological effects of new psychoactive substances (NPS). It helps in elucidating the molecular mechanisms underlying the psychedelic experiences induced by these compounds, which is essential for developing therapeutic agents and understanding their potential risks .

Drug Design and Development

The structure-activity relationship (SAR) of 25T4-NBOMe provides a basis for designing new compounds with desired pharmacological profiles. By modifying the NBOMe structure, researchers can create more efficacious and potent MOR agonists, potentially leading to the development of drugs with dual MOR/5-HT2A activation potential .

Neuropharmacology

As a potent agonist of serotonin receptors, 25T4-NBOMe is used to investigate the neuropharmacological effects of serotonin receptor activation. This research can lead to a better understanding of the neurological pathways involved in psychedelic experiences and their implications for treating mental health disorders .

Safety and Hazards

Mecanismo De Acción

Target of Action

25T4-NBOMe (hydrochloride), also known as 2C-T-4-NBOMe or 2,5-Dimethoxy-4-isopropylthiophenethylamine-NBOMe, is a derivative of 2C-T-4 . The primary targets of this compound are the serotonin receptors 5-HT2A and 5-HT2C . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

25T4-NBOMe interacts with its targets by acting as an ultrapotent and highly efficacious agonist of the serotonin receptors 5-HT2A and 5-HT2C . The addition of a benzyl-methoxy (BOMe) group to the amine significantly increases the affinity and activity of this compound at these receptors .

Biochemical Pathways

It is known that the activation of 5-ht2a and 5-ht2c receptors can lead to various downstream effects, including alterations in mood and perception .

Pharmacokinetics

It is known that the compound can be administered in various forms, including blotter papers, powder, liquid, or tablets, and it can be administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking .

Result of Action

It has been reported that the compound can cause acute psychosis . Other observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .

Propiedades

IUPAC Name |

2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3S.ClH/c1-15(2)26-21-13-19(24-4)16(12-20(21)25-5)10-11-22-14-17-8-6-7-9-18(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPMHWMYUDTAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342533 | |

| Record name | 2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

25T4-NBOMe (hydrochloride) | |

CAS RN |

1566571-73-0 | |

| Record name | 2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

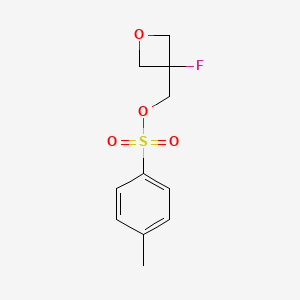

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

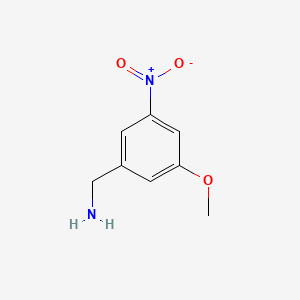

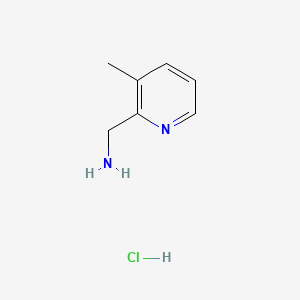

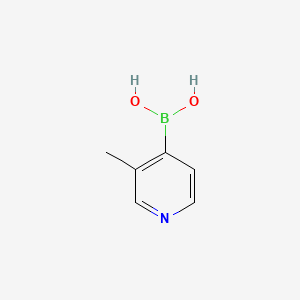

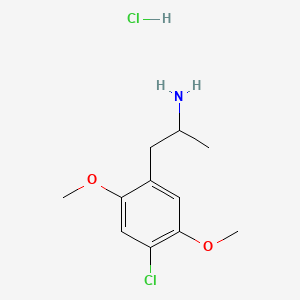

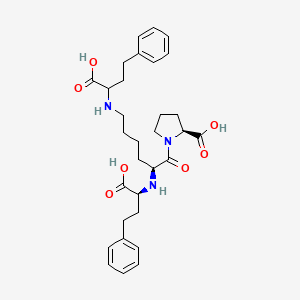

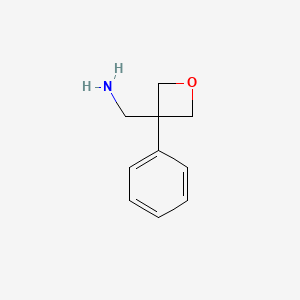

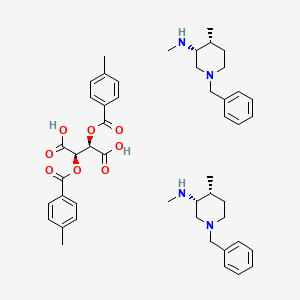

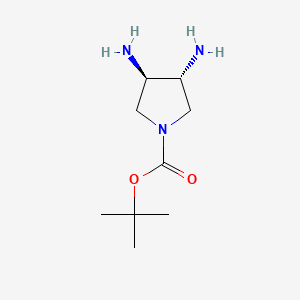

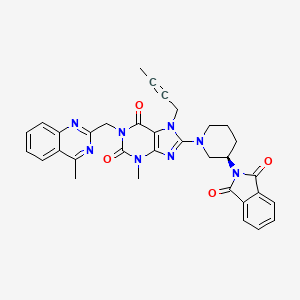

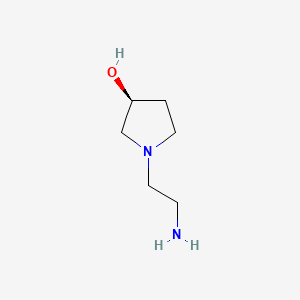

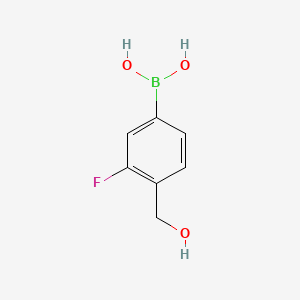

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)